1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
X-ray Powder Diffraction in Drug Synthesis
Research on compounds like "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" highlights the use of X-ray powder diffraction to analyze important intermediates in drug synthesis, such as anticoagulants like apixaban (Qing Wang et al., 2017). This technique can provide critical structural information for the development and characterization of pharmaceutical compounds.
Synthesis of Novel Compounds for Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of novel compounds, such as pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, illustrate the exploration of new molecules for potential therapeutic applications. These compounds were evaluated for their antimicrobial activity, suggesting a methodology for discovering new antimicrobials (Azza M. El‐Kazak et al., 2013).
Development of Antagonists for Medical Applications
Research on "3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6" as a potent and selective antagonist of the alpha(v)beta(3) receptor showcases the process of identifying molecules for specific receptor targets. This work includes the evaluation of in vitro profiles and in vivo models, which could be relevant for the development of treatments for conditions like osteoporosis (J. Hutchinson et al., 2003).
Solid Phase Synthesis for Chemical Libraries
The traceless solid-phase synthesis of compounds, such as 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, for the creation of chemical libraries with diverse functionalities is another application. This approach enables the efficient generation of compounds for screening in various biological assays (A. Mazurov, 2000).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-32-21-9-5-4-8-20(21)29-13-12-28(24(29)31)16-23(30)27-11-10-17(15-27)33-22-14-25-18-6-2-3-7-19(18)26-22/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUVFYLJVAOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.